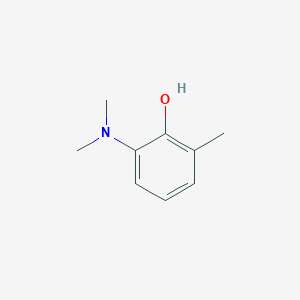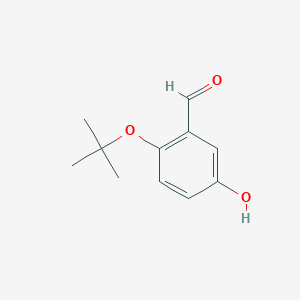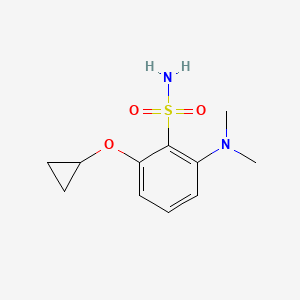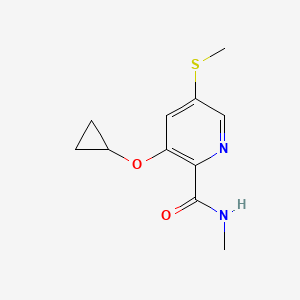
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide is a chemical compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a picolinamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide typically involves the reaction of picolinamide derivatives with appropriate reagents to introduce the cyclopropoxy and methylthio groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted picolinamide derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylthio groups play a crucial role in binding to these targets, modulating their activity. The picolinamide core may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide: Similar structure but with the methylthio group at the 4-position.
N-Methyl-picolinamide-4-thiol derivatives: Compounds with a thiol group instead of a methylthio group, showing potential anticancer activity.
Uniqueness
3-Cyclopropoxy-N-methyl-5-(methylthio)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclopropoxy and methylthio groups at the 3 and 5 positions, respectively, makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H14N2O2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-5-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)10-9(15-7-3-4-7)5-8(16-2)6-13-10/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
MBJQDTIKOFGGJN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=C(C=N1)SC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


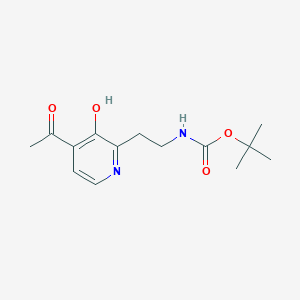
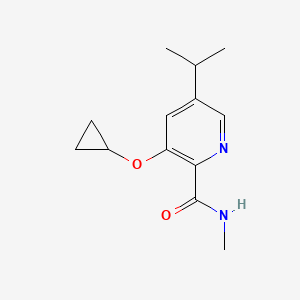
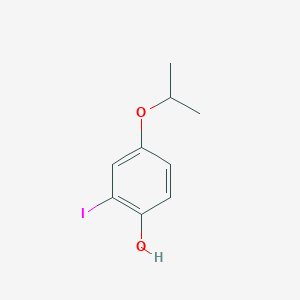
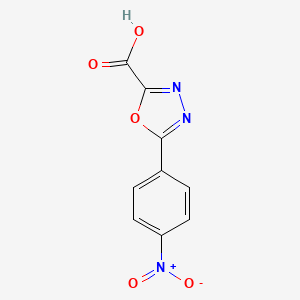
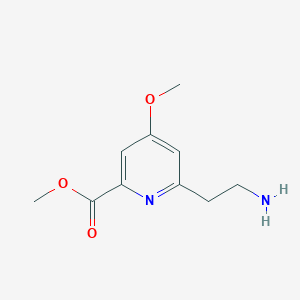
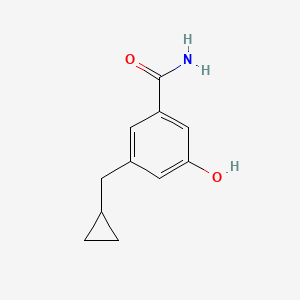
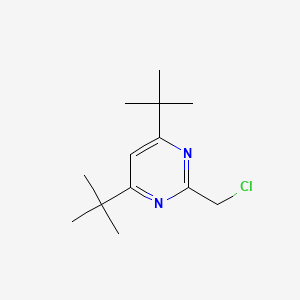
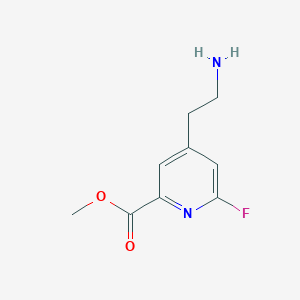
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)

